
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as AFM13, is a small molecule drug candidate that is being developed for the treatment of various types of cancer. It is a bispecific antibody that targets both CD30 and CD16A receptors on cancer cells, leading to their destruction by the immune system.
作用機序
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide works by binding to both CD30 and CD16A receptors on cancer cells. CD30 is a protein that is overexpressed on the surface of many types of cancer cells, including Hodgkin's lymphoma and non-Hodgkin's lymphoma. CD16A is a receptor found on the surface of natural killer cells and T cells that is responsible for recognizing and destroying cancer cells. By binding to both CD30 and CD16A, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide brings these cells in close proximity to each other, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It enhances the activity of natural killer cells and T cells, leading to the destruction of cancer cells. In addition, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking cell cycle progression.
実験室実験の利点と制限
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule drug candidate that is easy to synthesize and purify. It has also been shown to have potent anti-tumor activity in preclinical studies. However, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has some limitations for lab experiments. It is a bispecific antibody that requires the use of specialized assays to evaluate its activity. In addition, its mechanism of action is complex and requires the use of multiple cell types to fully understand its effects.
将来の方向性
There are several future directions for N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide research. One direction is to evaluate its safety and efficacy in additional types of cancer, such as solid tumors. Another direction is to optimize its dosing regimen to maximize its anti-tumor activity while minimizing its toxicity. In addition, future research could focus on developing more potent and selective bispecific antibodies that target other cancer cell surface receptors.
合成法
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is synthesized using a multi-step process that involves the preparation of several intermediates. The first step involves the reaction of 3-acetylphenylboronic acid with 2-fluoro-5-nitrobenzenesulfonyl chloride to form 2-fluoro-5-(3-acetylphenylsulfonyl)nitrobenzene. This intermediate is then reduced using palladium on carbon to form 2-fluoro-5-(3-acetylphenylsulfonyl)aniline. The final step involves the reaction of 2-fluoro-5-(3-acetylphenylsulfonyl)aniline with morpholine and p-toluenesulfonic acid to form N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide.
科学的研究の応用
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and acute myeloid leukemia. In addition, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to enhance the activity of natural killer cells and T cells, leading to the destruction of cancer cells. Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide in patients with Hodgkin's lymphoma and CD30-positive lymphomas.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S/c1-13(23)14-3-2-4-15(11-14)21-19(24)17-12-16(5-6-18(17)20)28(25,26)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMYVNYZMRSYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

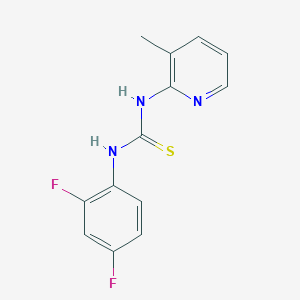
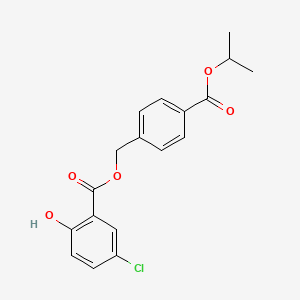
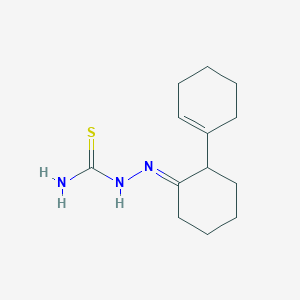
![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
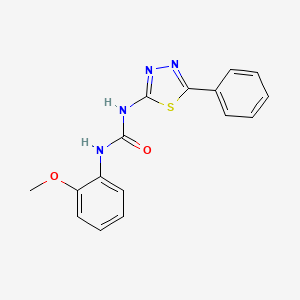
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
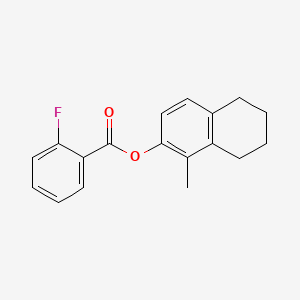
![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)

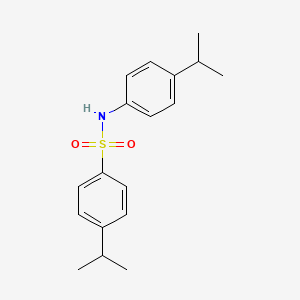
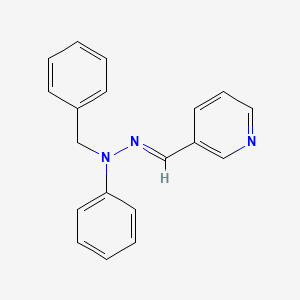
![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)